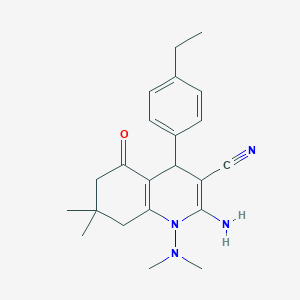

![molecular formula C23H19F3N4O3S B11632182 (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632182.png)

(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]benzyliden}-5-imino-2-(trifluormethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiadiazolo[3,2-a]pyrimidin-7-on-Kern, eine Trifluormethylgruppe und eine Benzyliden-Einheit umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]benzyliden}-5-imino-2-(trifluormethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Thiadiazolo[3,2-a]pyrimidin-7-on-Kerns, die Einführung der Trifluormethylgruppe und die abschließende Benzylidenbildung. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Reproduzierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

(6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]benzyliden}-5-imino-2-(trifluormethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Iminogruppe oder andere funktionelle Gruppen innerhalb des Moleküls verändern.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an der Benzyliden-Einheit.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile oder Elektrophile. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation oxidierte Derivate mit veränderten elektronischen Eigenschaften ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Thiadiazolo Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo ring.

Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents under controlled conditions.

Attachment of the Phenylmethylidene Group: This step involves the condensation of the phenylmethylidene moiety with the intermediate compound.

Final Assembly: The final step involves the coupling of the various fragments to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]benzyliden}-5-imino-2-(trifluormethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antivirale und Antikrebsaktivitäten.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter die Medikamentenentwicklung und die Behandlung von Krankheiten.

Industrie: Sie wird bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von (6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]benzyliden}-5-imino-2-(trifluormethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism by which (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die (6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]benzyliden}-5-imino-2-(trifluormethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on ähnlich sind, gehören andere Thiadiazolo[3,2-a]pyrimidin-7-on-Derivate, Verbindungen mit Trifluormethylgruppen und Benzyliden-haltige Moleküle.

Einzigartigkeit

Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen, die ihr bestimmte chemische und biologische Eigenschaften verleihen. Ihre Trifluormethylgruppe erhöht ihre Stabilität und Lipophilie, während die Benzyliden-Einheit Möglichkeiten für die weitere Funktionalisierung und Derivatisierung bietet.

Eigenschaften

Molekularformel |

C23H19F3N4O3S |

|---|---|

Molekulargewicht |

488.5 g/mol |

IUPAC-Name |

(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C23H19F3N4O3S/c1-13-4-3-5-14(2)18(13)33-11-10-32-16-8-6-15(7-9-16)12-17-19(27)30-22(28-20(17)31)34-21(29-30)23(24,25)26/h3-9,12,27H,10-11H2,1-2H3/b17-12-,27-19? |

InChI-Schlüssel |

CFACTUALUKALBU-KBUZEUCASA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

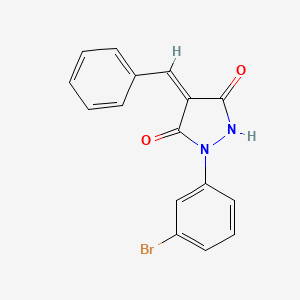

![methyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632101.png)

![N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B11632104.png)

![2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632117.png)

![3-benzyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632128.png)

![2-Amino-1-(3-chloro-4-methylphenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632140.png)

![(6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632156.png)

![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11632163.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632165.png)

![2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632170.png)

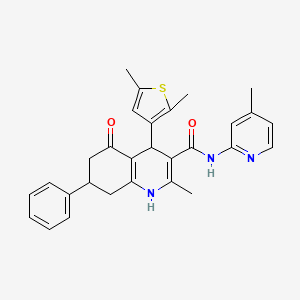

![5-(4-chlorophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632171.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11632175.png)